2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile
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Overview
Description
2-(2-Azabicyclo[221]heptan-2-yl)isonicotinonitrile is a complex organic compound characterized by its unique bicyclic structure
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and chemical processes.
Future Directions
The future directions in the research and application of this compound could involve further functionalization of the bicyclic structure to create a library of bridged aza-bicyclic structures . This could open up new possibilities in the development of novel organic compounds with potential applications in various fields.
Mechanism of Action
Mode of Action
It is known that the compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures , suggesting potential involvement in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
- dieno-3-Benzoyl-bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
What sets 2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile apart from similar compounds is its specific isonicotinonitrile group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-7-9-3-4-14-12(6-9)15-8-10-1-2-11(15)5-10/h3-4,6,10-11H,1-2,5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCBIJMSOFERLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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